molecular formula C11H9N3O B12957782 1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B12957782
M. Wt: 199.21 g/mol
InChI Key: CZXJSDBYZUAEHJ-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes both imidazole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-haloarylpropiolamides with sodium azide in the presence of a copper catalyst . This tandem reaction facilitates the formation of the desired quinoxaline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

1-methyl-5H-imidazo[1,5-a]quinoxalin-4-one

InChI

InChI=1S/C11H9N3O/c1-7-12-6-10-11(15)13-8-4-2-3-5-9(8)14(7)10/h2-6H,1H3,(H,13,15)

InChI Key

CZXJSDBYZUAEHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C3=CC=CC=C3NC2=O

Origin of Product

United States

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